Nms-873

Description

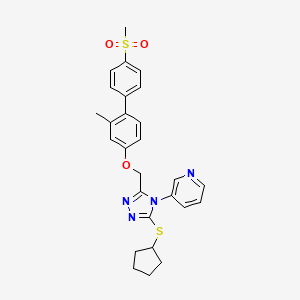

an inhibitor of VCP, a ubiquitin-dependent segregase, with antiviral activity

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3-cyclopentylsulfanyl-5-[[3-methyl-4-(4-methylsulfonylphenyl)phenoxy]methyl]-1,2,4-triazol-4-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3S2/c1-19-16-22(11-14-25(19)20-9-12-24(13-10-20)36(2,32)33)34-18-26-29-30-27(35-23-7-3-4-8-23)31(26)21-6-5-15-28-17-21/h5-6,9-17,23H,3-4,7-8,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGTUKMAJVCBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NN=C(N2C3=CN=CC=C3)SC4CCCC4)C5=CC=C(C=C5)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418013-75-8 | |

| Record name | 1418013-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Allosteric Binding Site of Nms-873: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nms-873 is a potent and highly selective allosteric inhibitor of the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP). Its unique mechanism of action, targeting a site distinct from the ATP binding pocket, has made it a valuable tool for studying p97 function and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the allosteric binding site of this compound, detailing the molecular interactions, the functional consequences of its binding, and the experimental methodologies used to elucidate this information.

The Allosteric Binding Site of this compound on p97/VCP

This compound binds to a cryptic, allosteric pocket located at the interface of the D1 and D2 ATPase domains of adjacent p97 protomers within the functional hexameric complex.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that the inhibitor settles into a groove within the D2 domain.[3][4]

The binding of this compound prevents the conformational changes necessary for p97 function by interacting with and locking the inter-subunit signaling (ISS) motif.[3][5] This interference with the catalytic cycle stabilizes the ADP-bound state of p97, effectively halting its activity.[2]

Molecular docking and structural studies have identified several key amino acid residues that form the binding pocket and are crucial for the interaction with this compound. These residues are primarily located in the D2 domain and the linker region between the D1 and D2 domains.

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes key quantitative data.

| Parameter | Value | Target/System | Reference |

| IC50 | 30 nM | p97/VCP (cell-free assay) | [6] |

| IC50 | 24 nM | p97/VCP | [7] |

| Apparent Kd | 162 nM | p97/VCP (wild-type) | [8] |

| Apparent Kd | 159 nM | p97/VCP (A530T mutant) | [8] |

| Antiproliferative IC50 | 380 nM | HCT116 cancer cells | [7] |

| Antiproliferative IC50 | 0.4 µM | HCT116 cells | [6] |

| Antiproliferative IC50 | 0.7 µM | HeLa cells | [6] |

Signaling Pathways Affected by this compound

Inhibition of p97 by this compound disrupts cellular protein homeostasis, leading to the activation of specific signaling pathways, most notably the Unfolded Protein Response (UPR) and interference with autophagy.

p97's Role in Protein Degradation

p97 is a critical component of the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[7][9][10] It functions to extract ubiquitinated proteins from cellular compartments, preparing them for degradation by the proteasome.[9]

Induction of the Unfolded Protein Response (UPR)

By inhibiting p97 and causing an accumulation of misfolded, ubiquitinated proteins, this compound induces ER stress, which in turn activates the UPR.[1] The UPR is a signaling network that aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged.

Experimental Protocols

The characterization of the this compound binding site and its effects has relied on a combination of structural biology, biochemical assays, and cell-based methods.

NADH-Coupled ATPase Assay

This assay is used to measure the ATPase activity of p97 and the inhibitory effect of compounds like this compound. It couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle:

-

p97 hydrolyzes ATP to ADP and inorganic phosphate.

-

Pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate.

-

Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.

-

The decrease in NADH concentration is measured by the change in absorbance at 340 nm.

Protocol Outline:

-

Reaction Buffer Preparation: Prepare a buffer containing HEPES (pH 7.5-8.0), MgCl₂, DTT, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

Enzyme and Inhibitor Preparation: Dilute recombinant p97 protein to the desired concentration in the reaction buffer. Prepare serial dilutions of this compound.

-

Assay Setup: In a microplate, combine the reaction buffer, p97, and varying concentrations of this compound (or vehicle control).

-

Initiation and Measurement: Initiate the reaction by adding ATP. Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a plate reader.

-

Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12]

Principle:

-

Cells are treated with the compound of interest (this compound).

-

The treated cells are heated to a range of temperatures.

-

Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.

-

After cell lysis and removal of aggregates, the amount of soluble target protein (p97) is quantified, typically by Western blotting or other detection methods.[12]

Protocol Outline:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a gradient of temperatures in a thermal cycler.[13]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[11]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.[11]

-

Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble p97 using Western blotting with a p97-specific antibody.

-

Data Analysis: Plot the amount of soluble p97 as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Off-Target Effects of this compound

It is important for researchers to be aware that this compound, while highly selective for p97, has been reported to have off-target effects. Studies have shown that this compound can act as a dual inhibitor of mitochondrial Complex I and ATP synthase, leading to the dysregulation of glycometabolism in a p97-independent manner.[1][2][14] This polypharmacology should be considered when interpreting cellular phenotypes resulting from this compound treatment.

Conclusion

This compound is a pivotal chemical probe that has significantly advanced our understanding of p97 biology. Its allosteric binding site, located at the D1-D2 domain interface, offers a unique modality for inhibiting this therapeutically relevant target. The detailed knowledge of its binding site, mechanism of action, and the associated signaling pathways, as outlined in this guide, provides a solid foundation for researchers utilizing this compound in their studies and for the development of next-generation allosteric p97 inhibitors.

References

- 1. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. EMDB-23442: Cryo-EM structure of human p97 in complex with this compound in the pre... - Yorodumi [pdbj.org]

- 5. rcsb.org [rcsb.org]

- 6. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of p97/Cdc48p in endoplasmic reticulum-associated degradation: from the immune system to yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

NMS-873: A Multi-Faceted Approach to Inducing Cancer Cell Death

An In-depth Technical Guide on the Core Mechanisms of Action

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms by which a compound induces cancer cell death is paramount. NMS-873, a potent and specific allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97, has emerged as a significant tool compound for studying protein homeostasis and a potential lead for anticancer therapies.[1][2] This guide elucidates the intricate, multi-pronged mechanism through which this compound drives cancer cells towards apoptosis by disrupting critical cellular processes including protein degradation, the unfolded protein response, autophagy, and cellular metabolism.

The Central Target: p97/VCP - A Master Regulator of Proteostasis

p97 is a highly abundant, hexameric enzyme that functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel, unfold, and segregate ubiquitinated proteins from various cellular structures like the endoplasmic reticulum (ER), chromatin, and protein complexes.[3][4] This activity is crucial for numerous cellular pathways, most notably:

-

The Ubiquitin-Proteasome System (UPS): p97 acts upstream of the proteasome, extracting polyubiquitinated proteins and presenting them for degradation.[3]

-

Endoplasmic Reticulum-Associated Degradation (ERAD): p97 is essential for the retrotranslocation of misfolded proteins from the ER lumen to the cytosol for their subsequent degradation.[5][6]

-

Autophagy: p97 plays a key role at the intersection of the UPS and autophagy, influencing processes like autophagosome maturation.[1][7]

Given the reliance of cancer cells on robust protein quality control systems to manage the proteotoxic stress associated with rapid proliferation and aneuploidy, p97 represents a critical vulnerability and a prime therapeutic target.[8][9]

This compound: A Unique Allosteric Inhibitor

This compound is a highly specific, non-ATP-competitive inhibitor of p97.[10] Unlike ATP-competitive inhibitors, it binds to a cryptic allosteric pocket that forms between the D1 and D2 ATPase domains of adjacent p97 protomers.[1] This binding event distorts inter-subunit communication required for coordinated ATP hydrolysis, effectively locking the enzyme in a substrate-bound state and inhibiting its segregase activity.[1][11]

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

|---|---|---|---|

| Biochemical IC50 | 30 nM | Recombinant p97/VCP | [10] |

| Antiproliferative IC50 | 400 nM | HCT116 (Colon Cancer) | |

| Antiproliferative IC50 | 700 nM | HeLa (Cervical Cancer) |

| Selectivity | >10 µM | Panel of other AAA ATPases, HSP90, 53 kinases |[10] |

Core Mechanism 1: Disruption of Proteostasis via UPS and ERAD Inhibition

The primary consequence of p97 inhibition by this compound is a systemic disruption of protein homeostasis. By inactivating p97's segregase function, this compound prevents the extraction and processing of ubiquitinated substrates.

This leads to two major cellular events:

-

Accumulation of Polyubiquitinated Proteins: The failure to process substrates for the proteasome results in a widespread accumulation of polyubiquitinated proteins throughout the cell.[2][12] This is a hallmark cellular response to p97 inhibition.

-

ERAD Impairment and ER Stress: The ERAD pathway is critically dependent on p97 to pull misfolded proteins out of the ER membrane and lumen.[6] this compound-mediated inhibition of p97 blocks this process, causing misfolded proteins to accumulate within the ER, a condition known as ER stress.[12]

Core Mechanism 2: Induction of the Terminal Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER triggers a sophisticated signaling network called the Unfolded Protein Response (UPR).[13][14] Initially, the UPR aims to restore homeostasis by reducing protein translation and increasing the expression of chaperones.[9] However, severe or prolonged ER stress, as induced by this compound, pushes the UPR into a terminal, pro-apoptotic phase.[1][12]

The UPR is mediated by three ER-transmembrane sensors:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of translation but also the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates pro-apoptotic factors like CHOP.[13] Treatment with this compound robustly increases ATF4 and CHOP levels.[2][15]

-

IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices XBP1 mRNA, generating a potent transcription factor (XBP1s) that upregulates ERAD components and chaperones. Under terminal stress, IRE1α can also activate apoptotic signaling through the JNK pathway.[13]

-

ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to release a transcription factor that, like XBP1s, upregulates genes involved in protein folding and degradation.[13]

By causing unrelenting ER stress, this compound converts the normally pro-survival UPR into a death signal, culminating in apoptosis.

Core Mechanism 3: Interference with Autophagy

Autophagy is a cellular recycling process where cytoplasmic components are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. p97 is implicated in several stages of autophagy, and its inhibition by this compound disrupts this process, specifically by interfering with autophagosome maturation.[1][10] This blockage prevents the clearance of protein aggregates and damaged organelles, further contributing to cellular stress and toxicity. The accumulation of autophagy adaptors like p62 is another observed effect, indicating a stalled autophagic flux.[12]

Core Mechanism 4: p97-Independent Metabolic Disruption

Recent studies have revealed that this compound possesses significant off-target effects on mitochondrial function, adding another layer to its cytotoxic mechanism. This activity is independent of its action on p97, as demonstrated in this compound-resistant cell lines harboring p97 mutations that still exhibit metabolic disruption.[16][17]

This compound directly inhibits two key components of oxidative phosphorylation (OXPHOS):

This dual inhibition cripples the cell's primary ATP production pathway. To survive, cancer cells attempt to compensate by dramatically increasing glycolysis (the "Warburg effect" under duress).[18][19] However, this metabolic shift is often insufficient to meet the high energy demands of the cell, leading to an energy crisis. This p97-independent effect can be synergistically exploited; co-treatment with glycolysis inhibitors like 2-deoxy-d-glucose (2-DG) significantly enhances the anti-proliferative activity of this compound.[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]

- 4. Valosin-containing protein - Wikipedia [en.wikipedia.org]

- 5. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Endoplasmic Reticulum Stress Signaling in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Endoplasmic Reticulum Stress Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]

An In-depth Technical Guide on NMS-873 and Its Effect on Autophagosome Maturation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-873 is a highly potent and specific allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97.[1][2] VCP/p97 plays a critical role in numerous cellular processes, including protein homeostasis and, notably, multiple stages of the autophagy pathway. This guide provides a detailed examination of the mechanism by which this compound disrupts autophagosome maturation, a key step in the autophagic degradation pathway. We will review the function of VCP/p97 in autophagy, present quantitative data on the effects of this compound, detail relevant experimental protocols for studying these effects, and discuss important off-target considerations. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction: VCP/p97 in the Autophagy Pathway

Autophagy is a conserved catabolic process responsible for the degradation of cellular components, such as long-lived proteins and damaged organelles, through the lysosomal machinery. The process involves the formation of a double-membraned vesicle, the autophagosome , which engulfs cytoplasmic cargo. The autophagosome then matures and fuses with a lysosome to form an autolysosome , where the cargo is degraded.

VCP/p97 is a key regulator at multiple junctures of this pathway:

-

Autophagy Initiation: VCP/p97 interacts with the Beclin 1-containing phosphatidylinositol 3-kinase (PtdIns3K) complex, promoting its assembly and activity. This is crucial for the production of PtdIns3P, a lipid that serves as a platform for the recruitment of early autophagy proteins.

-

Autophagosome Maturation: VCP/p97 is essential for the maturation of autophagosomes, particularly those containing ubiquitinated substrates.[3] This function is critical for the fusion of autophagosomes with lysosomes.[4][5] Inhibition or mutation of VCP/p97 leads to the accumulation of immature autophagosomes.[4]

-

Lysosomal Homeostasis: VCP/p97 is also involved in the clearance of damaged lysosomes via a selective form of autophagy known as lysophagy, acting downstream of ubiquitin and p62 recruitment to the damaged organelle.[6]

Given its central role, targeting VCP/p97 presents a compelling strategy for modulating autophagy, with therapeutic implications for diseases like cancer and neurodegeneration.

This compound: A Potent Allosteric Inhibitor of VCP/p97

This compound is a non-ATP-competitive, allosteric inhibitor of VCP/p97. It binds to a cryptic site at the interface of the D1 and D2 ATPase domains of adjacent protomers within the VCP/p97 hexamer. This binding event stabilizes the ADP-bound state of the enzyme, disrupting the coordinated ATP hydrolysis cycle required for its chaperone-like activity. This allosteric mechanism confers high specificity for VCP/p97 over other AAA ATPases and kinases.[1][2]

Mechanism of Action: this compound Impairs Autophagosome Maturation

The primary effect of this compound on the autophagy pathway is the potent inhibition of autophagosome maturation. By inhibiting the ATPase activity of VCP/p97, this compound prevents the necessary conformational changes and protein remodeling events that facilitate the fusion of autophagosomes with lysosomes.[4]

This blockade leads to several key cellular phenotypes:

-

Accumulation of Autophagosomes: Cells treated with this compound show a significant increase in the number of autophagosomes, which can be visualized as puncta positive for the marker protein LC3 (Microtubule-associated protein 1A/1B-light chain 3).[4][7]

-

Increased p62/SQSTM1 Levels: p62, or Sequestosome-1, is an autophagy receptor that binds to ubiquitinated cargo and to LC3, thereby targeting the cargo for degradation. As p62 is itself degraded within the autolysosome, a block in autophagic flux leads to its accumulation.[4][8]

-

Disruption of Autophagic Flux: The overall process of autophagy, from initiation to degradation, is termed autophagic flux. This compound disrupts this flux at a late stage, causing a buildup of intermediates (autophagosomes) that fail to be cleared.

The consequences of VCP/p97 inhibition by this compound are visually summarized in the following diagram.

Quantitative Data Presentation

The activity of this compound has been quantified in various biochemical and cell-based assays. The tables below summarize key data points.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line / System | Citation |

| VCP/p97 ATPase IC₅₀ | 30 nM | Recombinant Human VCP/p97 | [1][2][9] |

| VCP/p97 ATPase IC₅₀ | 24 nM | Recombinant Human VCP/p97 | [10] |

| Antiproliferative IC₅₀ | 0.40 µM (400 nM) | HCT116 (Colon Carcinoma) | [2] |

| Antiproliferative IC₅₀ | 0.38 µM (380 nM) | HCT116 (Colon Carcinoma) | [10] |

| Antiproliferative IC₅₀ | 0.70 µM (700 nM) | HeLa (Cervical Carcinoma) | [2] |

| Selectivity | >10 µM | Panel of other AAA ATPases, Hsp90, 53 kinases | [1][2] |

Table 2: Off-Target Effects of this compound

| Target | Effect | System | Citation |

| Mitochondrial Complex I | Inhibition | Isolated Mitochondria / Cultured Cells | [11][12] |

| Mitochondrial ATP Synthase | Inhibition | Isolated Mitochondria / Cultured Cells | [11] |

Key Experimental Protocols

5.1 VCP/p97 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by VCP/p97 and is used to determine the IC₅₀ of inhibitors like this compound.

-

Principle: A two-step NADH-coupled enzymatic assay is often used. In the first step, VCP/p97 hydrolyzes ATP to ADP. An ATP-regenerating system (pyruvate kinase and phosphoenolpyruvate) recycles the ADP back to ATP, producing a stoichiometric amount of pyruvate. In the second step, the VCP/p97 reaction is quenched, and lactate dehydrogenase is added with NADH to reduce the accumulated pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is proportional to the VCP/p97 activity.[9] Alternatively, a bioluminescence-based assay (e.g., ADP-Glo) can be used, which measures the amount of ADP produced.[13]

-

Protocol Outline (NADH-coupled):

-

Prepare reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT).

-

In a 96-well UV plate, add recombinant VCP/p97, the ATP regenerating system (pyruvate kinase/phosphoenolpyruvate), and varying concentrations of this compound.

-

Initiate the reaction by adding ATP. Incubate at 37°C.

-

Quench the reaction with EDTA.

-

Add lactate dehydrogenase and NADH.

-

Measure the decrease in absorbance at 340 nm using a plate reader.

-

Calculate activity and plot against inhibitor concentration to determine the IC₅₀.

-

5.2 Autophagic Flux Assay using mCherry-EGFP-LC3

This fluorescence-based assay allows for the visualization and quantification of autophagosome maturation into autolysosomes.

-

Principle: Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive fluorescent protein (EGFP, quenched by low pH) and a pH-stable fluorescent protein (mCherry).[14] In neutral pH autophagosomes, both EGFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome, the EGFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta. A block in maturation (e.g., by this compound) leads to an accumulation of yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes).[14][15][16]

-

Protocol Outline:

-

Generate a stable cell line expressing the mCherry-EGFP-LC3 construct.

-

Plate cells and treat with DMSO (vehicle), this compound, or a known autophagy modulator (e.g., chloroquine as a positive control for flux blockade) for the desired time.

-

Fix the cells with paraformaldehyde.

-

Acquire images using a confocal microscope with separate channels for EGFP and mCherry.

-

Quantify the number of yellow (mCherry⁺GFP⁺) and red (mCherry⁺GFP⁻) puncta per cell using image analysis software. An increase in the yellow/red ratio indicates a block in autophagosome maturation.[14]

-

Alternatively, analyze cells by flow cytometry to quantify the red/green fluorescence ratio on a single-cell level.[15][17]

-

5.3 Western Blot Analysis for LC3 and p62

This biochemical method is a standard approach to monitor the effects of compounds on autophagy markers.

-

Principle: Cells are treated with the compound of interest, and cell lysates are analyzed by SDS-PAGE and immunoblotting. Autophagy induction leads to the conversion of LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound), which migrates faster on the gel. A block in autophagic flux prevents the degradation of LC3-II and p62 in the autolysosome, leading to their accumulation.

-

Protocol Outline:

-

Plate cells and treat with this compound for various times and concentrations. Include a control treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to assess maximal LC3-II accumulation (autophagic potential).

-

Lyse cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE (a higher percentage gel, e.g., 15%, is recommended for resolving LC3-I and LC3-II).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies against LC3 and p62. A loading control (e.g., β-actin or GAPDH) is essential.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities. An increase in the LC3-II/Actin and p62/Actin ratios upon this compound treatment indicates a blockage of autophagic flux.[8]

-

Off-Target Effects and Critical Considerations

While this compound is highly selective for VCP/p97, recent studies have revealed important off-target effects that researchers must consider when interpreting cellular data, particularly regarding cytotoxicity.

-

Mitochondrial Respiration Inhibition: this compound has been shown to function as a dual inhibitor of mitochondrial Complex I and ATP synthase (Complex V) of the electron transport chain.[11][12] This inhibition leads to a decrease in oxidative phosphorylation and a compensatory increase in glycolysis (the Warburg effect).[11][18]

-

Confounding Cytotoxicity: The cellular toxicity observed with this compound treatment may be a composite effect of both on-target VCP/p97 inhibition (leading to proteostasis collapse and UPR activation) and off-target mitochondrial inhibition (leading to metabolic stress).[11] Experiments using this compound-resistant cell lines (harboring VCP/p97 mutations) have confirmed that the effect on glycometabolism is p97-independent.[7][12]

-

Experimental Design: When assessing the cellular consequences of VCP/p97 inhibition using this compound, it is advisable to:

-

Use the lowest effective concentration that modulates autophagy markers to minimize off-target effects.

-

Compare results with other VCP/p97 inhibitors that have different mechanisms of action (e.g., the ATP-competitive inhibitor CB-5083) or with genetic approaches like siRNA.[7]

-

Monitor cellular metabolic changes (e.g., lactate production, oxygen consumption) to account for bioenergetic effects.

-

Conclusion and Future Directions

This compound is an invaluable tool for probing the function of VCP/p97 in cellular biology. Its potent and specific inhibition of VCP/p97 has definitively established the enzyme's critical role in autophagosome maturation. The resulting block in autophagic flux leads to the accumulation of ubiquitinated proteins and unresolved autophagosomes, ultimately contributing to cancer cell death.[1]

For drug development professionals, while this compound itself has poor metabolic availability, its mechanism provides a blueprint for developing novel allosteric VCP/p97 inhibitors.[19] Future research should focus on dissecting the precise molecular interactions downstream of VCP/p97 that are required for autophagosome-lysosome fusion. Furthermore, understanding and designing out the off-target mitochondrial effects will be crucial for developing clinically viable VCP/p97 inhibitors that fully exploit the therapeutic potential of autophagy modulation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. NMS 873 | p97 ATPase | Tocris Bioscience [tocris.com]

- 3. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of p97/VCP function leads to defective autophagosome maturation, cell cycle arrest and apoptosis in mouse Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells [mdpi.com]

- 13. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Nms-873: An In-depth Technical Guide to its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nms-873 is a potent and highly selective allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97.[1][2] VCP/p97 plays a critical role in cellular protein homeostasis by regulating a multitude of cellular processes, including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[3][4] By binding to an allosteric site at the interface of the D1 and D2 ATPase domains of VCP/p97, this compound locks the enzyme in an ADP-bound state, thereby inhibiting its ATPase activity and disrupting its function.[4] This comprehensive guide details the cellular pathways modulated by this compound treatment, presenting key quantitative data, experimental protocols, and visual representations of the affected signaling cascades.

Core Cellular Pathways Modulated by this compound

This compound treatment instigates a multi-faceted cellular response, primarily centered around the disruption of protein homeostasis and a notable off-target effect on mitochondrial metabolism.

The Unfolded Protein Response (UPR)

Inhibition of VCP/p97 by this compound leads to the accumulation of ubiquitinated, misfolded proteins that would normally be cleared by the proteasome. This accumulation induces significant stress on the endoplasmic reticulum, triggering a robust activation of the Unfolded Protein Response (UPR).[1][2] The UPR is a signaling network aimed at restoring ER homeostasis, but prolonged activation can lead to apoptosis. Key markers of the PERK-eIF2α-ATF4-CHOP branch of the UPR are significantly upregulated upon this compound treatment, indicating a cellular response to overwhelming protein aggregation.[3][5]

Autophagy

VCP/p97 is also involved in the maturation of autophagosomes. This compound treatment has been shown to interfere with the autophagy process.[1][2] This is often observed through the monitoring of microtubule-associated protein 1A/1B-light chain 3 (LC3), where an accumulation of the lipidated form (LC3-II) can indicate a blockage in autophagic flux.[5] The disruption of this critical cellular recycling pathway further contributes to the accumulation of cellular debris and toxic protein aggregates.

Protein Ubiquitination

As a direct consequence of VCP/p97 inhibition, there is a widespread accumulation of polyubiquitinated proteins throughout the cell.[3] VCP/p97 is responsible for segregating these proteins from larger cellular structures and presenting them to the proteasome for degradation. This compound-mediated inhibition of this process leads to a build-up of substrates that are clients of the ubiquitin-proteasome system.

Mitochondrial Oxidative Phosphorylation (OXPHOS) - Off-Target Effect

Notably, this compound exhibits a significant off-target effect as a dual inhibitor of mitochondrial oxidative phosphorylation.[4][6] It has been identified as an inhibitor of both Complex I and ATP synthase of the electron transport chain.[4] This inhibition of cellular respiration leads to a metabolic shift towards glycolysis to meet the cell's energy demands, resulting in increased glucose consumption and lactate production.[5][7] This off-target activity is an important consideration when interpreting cellular phenotypes observed with this compound treatment.

Data Presentation

The following tables summarize the quantitative data associated with this compound treatment.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| VCP/p97 ATPase | Biochemical Assay | 30 nM | [1][2] |

| Other AAA ATPases | Biochemical Assay | >10 µM | [1][8] |

| HSP90 | Biochemical Assay | >10 µM | [8] |

| Kinase Panel (53) | Biochemical Assay | >10 µM | [1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| HCT116 | Colon Carcinoma | 400 nM | [8] |

| HeLa | Cervical Carcinoma | 700 nM | [8] |

| Variety of Hematological and Solid Tumor Lines | - | ~10 µM | [1] |

Table 3: Modulation of Cellular Pathway Markers by this compound

| Pathway | Marker | Effect | Cell Line | Treatment Conditions | Reference |

| Unfolded Protein Response | CHOP | Increased Expression | HCT116 | 2 µM & 5 µM for 6 hours | [3] |

| Unfolded Protein Response | ATF4 | Increased Expression | HCT116 | 2 µM & 5 µM for 6 hours | [3] |

| Autophagy | LC3-II | Increased Levels | HCT116 | 4 µM for 6 hours | [5] |

| Autophagy | p62 | Increased Levels | HCT116 | 4 µM for 6 hours | [5] |

| Protein Ubiquitination | Polyubiquitinated Proteins | Accumulation | HCT116 | 5 µM for 6 hours | [3] |

| Apoptosis | Cleaved Caspase 3 | Increased Levels | HCT116 | 4 µM for 6 hours | [5] |

| DNA Damage | γ-H2A.X | Increased Levels | HCT116 | 4 µM for 6 hours | [5] |

Table 4: Off-Target Effects of this compound on Cellular Metabolism

| Metabolic Parameter | Effect | Cell Line | Treatment Conditions | Reference |

| Lactate Production | Increased | HCT116 | 4 µM for 6 hours | [7][9] |

| Glucose Consumption | Increased | HCT116 | 4 µM for 6 hours | [7] |

| Oxygen Consumption Rate (OCR) | Decreased | HCT116 | 4 µM | [5] |

| Extracellular Acidification Rate (ECAR) | Increased | HCT116 | 4 µM | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

VCP/p97 ATPase Activity Assay (NADH-Coupled)

This assay evaluates the ATPase activity of recombinant VCP/p97 by monitoring the formation of ADP.[1][2]

-

Principle: A two-step enzymatic reaction. In the first step, an ATP-regenerating system (pyruvate kinase and phosphoenolpyruvate) recycles the ADP produced by VCP, leading to the accumulation of pyruvate. In the second step, the VCP reaction is stopped, and the accumulated pyruvate is reduced to lactate by lactic dehydrogenase, which stoichiometrically oxidizes NADH to NAD+. The decrease in NADH is measured spectrophotometrically at 340 nm.

-

Reagents:

-

Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA.

-

ATP-regenerating system: 40 U/mL pyruvate kinase, 3 mM phosphoenolpyruvate.

-

Quench/Detection Solution: 30 mM EDTA, 250 µM NADH, 40 U/mL lactic dehydrogenase.

-

Recombinant VCP/p97 protein.

-

This compound or other test compounds.

-

-

Procedure:

-

In a 96- or 384-well UV plate, add the reaction buffer.

-

Add recombinant VCP/p97 protein to the desired final concentration (e.g., 10 nM).

-

Add this compound at various concentrations and pre-incubate for 20 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 10 µM.

-

Allow the reaction to proceed for 90 minutes at room temperature.

-

Quench the reaction and initiate the detection step by adding the Quench/Detection Solution.

-

Measure the decrease in absorbance at 340 nm using a plate reader.

-

Calculate IC50 values by fitting the data to a suitable dose-response curve.

-

Cell Viability Assay (Luciferase-Based)

This assay determines the effect of this compound on the proliferation of cancer cell lines.[1][2]

-

Principle: Cell viability is assessed by quantifying the amount of ATP present, which is an indicator of metabolically active cells. A thermostable luciferase enzyme uses ATP to generate a luminescent signal that is proportional to the number of viable cells.

-

Reagents:

-

Appropriate cell culture medium and supplements.

-

Cancer cell lines of interest.

-

This compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).

-

-

Procedure:

-

Seed cells in a 384-well white, clear-bottom plate at a density of approximately 1,600 cells per well.

-

Allow cells to adhere for 24 hours.

-

Treat cells with a serial dilution of this compound (typically eight dilution points, in duplicate).

-

Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add an equal volume of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values based on the percentage of growth of treated cells versus untreated controls.

-

Western Blot Analysis for UPR and Autophagy Markers

This protocol is used to detect changes in the expression levels of key protein markers for the UPR (ATF4, CHOP) and autophagy (LC3-II, p62).[3][5][10]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore allows for visualization.

-

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (anti-ATF4, anti-CHOP, anti-LC3, anti-p62, and a loading control like anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Treat cells (e.g., HCT116) with this compound at the desired concentrations and for the specified duration (e.g., 4 µM for 6 hours).

-

Harvest cells and prepare whole-cell lysates using lysis buffer.

-

Quantify protein concentration.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE. For LC3, a higher percentage gel (e.g., 15%) may be required to resolve LC3-I and LC3-II.

-

Transfer proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to the loading control.

-

Mandatory Visualizations

The following diagrams illustrate the key cellular pathways and experimental workflows discussed.

Caption: VCP/p97 Inhibition by this compound and Induction of the UPR.

Caption: Interference of this compound with Autophagy via VCP/p97.

Caption: Off-Target Inhibition of OXPHOS by this compound.

Caption: Workflow for Western Blot Analysis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMS 873 | p97 ATPase | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

Understanding the Selectivity of NMS-873 for p97: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-873 is a potent and highly selective allosteric inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2] p97 is a critical regulator of protein homeostasis, involved in a myriad of cellular processes including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[3] Its central role in these pathways has made it an attractive therapeutic target for various diseases, including cancer and neurodegenerative disorders. This compound distinguishes itself through its specific, non-competitive mechanism of action, binding to a cryptic allosteric site in the D2 ATPase domain of p97.[4] This guide provides a comprehensive technical overview of the selectivity of this compound for p97, detailing the quantitative data that underscore its specificity, the experimental protocols used to assess its activity, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of a pharmacological inhibitor is paramount to its utility as both a research tool and a potential therapeutic agent. This compound exhibits remarkable selectivity for p97 over other ATPases and kinases.

| Target | IC50 | Fold Selectivity vs. p97 | Reference |

| p97/VCP | 30 nM | - | [1][2] |

| Other AAA ATPases | >10 µM | >333 | [1][2] |

| Hsp90 | >10 µM | >333 | [2] |

| Panel of 53 Kinases | >10 µM | >333 | [2][4] |

| Mitochondrial Complex I | IC50 in the µM range | Varies | [4] |

| Mitochondrial ATP Synthase | Weak inhibitor | Varies | [4] |

Table 1: Selectivity Profile of this compound. The table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary target, p97, and a panel of other proteins. The high IC50 values for other AAA ATPases, Hsp90, and a broad range of kinases highlight the exceptional selectivity of this compound. It is important to note the off-target activity on mitochondrial respiratory complex I and ATP synthase, which occurs at higher concentrations.[4]

Experimental Protocols

The characterization of this compound's selectivity and mechanism of action relies on a suite of robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

p97 ATPase Activity Assays

The enzymatic activity of p97 is fundamental to its cellular functions. Assays that measure the rate of ATP hydrolysis are therefore crucial for evaluating inhibitor potency.

This spectrophotometric assay continuously monitors ATPase activity by linking the production of ADP to the oxidation of NADH.

Principle: ADP produced by p97 is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Protocol:

-

Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.2 mg/mL BSA.[5]

-

Reagent Preparation:

-

Prepare stock solutions of ATP (100 mM), PEP (1 M), NADH (10 mM), PK (1000 U/mL), and LDH (2000 U/mL) in appropriate buffers.

-

-

Assay Mix: For a 100 µL reaction, combine:

-

Initiation and Measurement:

-

Data Analysis: Calculate the rate of NADH oxidation from the linear phase of the absorbance curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This is a highly sensitive endpoint assay that measures the amount of ADP produced in an ATPase reaction.

Principle: After the ATPase reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to the initial amount of ADP produced.

Protocol:

-

ATPase Reaction:

-

Set up the ATPase reaction in a 96- or 384-well plate with a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Add recombinant p97, this compound or vehicle, and ATP.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the ADP concentration. Calculate IC50 values as described for the NADH-coupled assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding can alter the thermal stability of a protein.

Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a ligand, such as this compound to p97, can stabilize the protein, leading to a higher melting temperature (Tm).

Protocol:

-

Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.

-

Heating:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of soluble p97 in each sample by Western blotting or other protein detection methods like ELISA or mass spectrometry.

-

-

Data Analysis: Plot the amount of soluble p97 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving p97 and the experimental workflow for assessing this compound's selectivity.

Signaling Pathways

Figure 1: p97 Signaling Pathways and Inhibition by this compound. This diagram illustrates the central role of p97 in the Ubiquitin-Proteasome System (UPS), ER-Associated Degradation (ERAD), and Autophagy. This compound inhibits p97 activity across all these pathways.

Experimental Workflows

Figure 2: Experimental Workflows for Assessing this compound Activity. This diagram outlines the key steps in the biochemical and cellular assays used to determine the potency and target engagement of this compound.

Conclusion

This compound is a powerful tool for studying the multifaceted roles of p97 in cellular biology. Its high potency and remarkable selectivity, as demonstrated by extensive quantitative analysis, make it an invaluable reagent for dissecting p97-dependent pathways. The detailed experimental protocols provided in this guide offer a practical resource for researchers seeking to utilize this compound in their own studies. A thorough understanding of its on-target and potential off-target effects, as well as the signaling pathways it modulates, is crucial for the accurate interpretation of experimental results and for the continued development of p97-targeted therapeutics. While this compound shows high selectivity, it is important for researchers to consider its off-target effects on mitochondrial function, especially when interpreting cellular toxicity data.[4] The continued investigation into the nuanced effects of this compound will undoubtedly provide deeper insights into the complex biology of p97 and its role in human health and disease.

References

Unveiling the Mitochondrial Off-Target Effects of Nms-873: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nms-873, a potent allosteric inhibitor of the AAA ATPase p97/VCP, is a valuable tool in cancer research. However, a growing body of evidence reveals significant off-target effects on mitochondrial respiration that warrant careful consideration in experimental design and data interpretation. This technical guide provides an in-depth analysis of these off-target effects, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Core Finding: A Dual Inhibitor of Mitochondrial Respiration

Recent studies have serendipitously discovered that this compound acts as a dual inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), a function independent of its well-characterized inhibition of p97.[1][2][3] This off-target activity primarily involves the inhibition of Complex I and, to a lesser extent, ATP synthase (Complex V) of the electron transport chain (ETC).[1][2] This dual inhibition disrupts the normal flow of electrons and proton pumping, leading to decreased ATP production via oxidative phosphorylation and a compensatory shift towards glycolysis.[1][3][4]

Quantitative Analysis of Off-Target Effects

The following tables summarize the key quantitative data from studies investigating the off-target mitochondrial effects of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound on Mitochondrial Respiration

| Parameter | Cell Line | IC50 Value | Reference |

| ATP Production (in glucose-free media) | L929 mouse fibroblasts | Not explicitly calculated, but significant inhibition observed at sub-micromolar concentrations. | [1] |

| Glycolysis Induction (Lactate Production/Glucose Consumption) | HCT116 colon cancer cells | ~10 nM | [3] |

| Complex I Inhibition | L929 normal fibroblast cells | 1.3 µM | [3] |

Table 2: Metabolic Shift Induced by this compound

| Cell Line | this compound Concentration | Change in Lactate Level | Change in Glucose Level | Reference | |---|---|---|---| | HCT116 | 4 µM | Increased | Decreased |[3] | | Human Renal Tubule Cells | Not specified | Media acidification observed, indicative of increased lactate. | Not specified |[1] | | Mouse Fibroblasts | Not specified | Media acidification observed, indicative of increased lactate. | Not specified |[1] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms and experimental approaches used to characterize these off-target effects, the following diagrams are provided.

Caption: this compound's dual inhibition of Complex I and ATP synthase.

Caption: Workflow for characterizing this compound's mitochondrial effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Measurement of Cellular ATP Levels

-

Objective: To determine the effect of this compound on cellular ATP production.

-

Methodology:

-

Cell Culture: L929 cells are cultured for one hour in glucose-free media.[1]

-

Treatment: Cells are treated with serially-diluted concentrations of this compound or known mitochondrial respiration inhibitors (e.g., rotenone, oligomycin) for a specified duration.[1]

-

Lysis and ATP Measurement: Cells are lysed, and intracellular ATP concentrations are measured using a luminescence-based ATP detection kit.[5]

-

Data Analysis: Luminescence values are normalized to a vehicle-only control (e.g., 0.4% DMSO). IC50 values are calculated by fitting the data to a standard dose-response inhibition curve.[1]

-

Assessment of Mitochondrial Membrane Potential

-

Objective: To evaluate the impact of this compound on the mitochondrial membrane potential (ΔΨm).

-

Methodology:

-

Cell Culture and Staining: HK-2 or L929 cells are incubated with a fluorescent dye sensitive to mitochondrial membrane potential, such as Tetramethylrhodamine, Ethyl Ester (TMRE).

-

Treatment: Cells are treated with various concentrations of this compound, a proton gradient uncoupler (e.g., FCCP as a positive control for depolarization), or an ATP synthase inhibitor (e.g., oligomycin as a positive control for hyperpolarization).[1]

-

Flow Cytometry: The fluorescent signal from the cells is measured using a flow cytometer.

-

Data Analysis: An increase in fluorescent signal indicates hyperpolarization of the mitochondrial membrane, while a decrease indicates depolarization.[1][6]

-

Real-Time Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

-

Objective: To simultaneously measure mitochondrial respiration and glycolysis in real-time.

-

Methodology:

-

Cell Culture: HCT116 cells are seeded in a Seahorse XF analyzer plate.[4]

-

Treatment: Cells are treated with DMSO (control) or this compound (e.g., 2 µM) for a specified duration (e.g., six hours).[4]

-

Seahorse Analysis: The OCR and ECAR are measured using a Seahorse XF Analyzer. This instrument sequentially injects inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect different parameters of mitochondrial function.[7]

-

Data Analysis: A decrease in OCR indicates inhibition of mitochondrial respiration, while an increase in ECAR suggests a shift towards glycolysis.[4][7]

-

Measurement of Lactate and Glucose Concentrations in Culture Medium

-

Objective: To quantify the extent of the metabolic shift towards glycolysis.

-

Methodology:

-

Cell Culture and Treatment: HCT116 cells are treated with DMSO, this compound (e.g., 4 µM), or other p97 inhibitors for a defined period (e.g., six hours).[3]

-

Sample Collection: The cell culture medium is collected.

-

Quantification: Lactate and glucose concentrations in the medium are measured using specific assay kits.

-

Data Analysis: Changes in lactate and glucose levels in the this compound treated group are compared to the DMSO control. An increase in lactate and a decrease in glucose are indicative of enhanced glycolysis.[3]

-

Implications for Research and Drug Development

The off-target effects of this compound on mitochondrial respiration have significant implications:

-

Data Interpretation: Cellular toxicity and anti-proliferative effects observed with this compound treatment may not be solely attributable to p97 inhibition.[1][2] The contribution of mitochondrial dysfunction must be considered, especially in studies focusing on cell metabolism and survival.

-

Experimental Design: When using this compound as a specific p97 inhibitor, it is crucial to include appropriate controls to dissect the on-target versus off-target effects. This may involve using other p97 inhibitors with different mechanisms of action or employing genetic approaches to validate p97-dependent phenotypes.

-

Drug Development: While the polypharmacology of this compound could be advantageous for anti-cancer therapy by targeting both protein homeostasis and mitochondrial metabolism, it also highlights the need for developing more selective next-generation p97 inhibitors to avoid potential mitochondrial toxicity.[3][8]

References

- 1. This compound Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells [mdpi.com]

- 4. This compound Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Inhibition of mitochondrial matrix chaperones and anti-apoptotic Bcl-2 family proteins empower antitumor therapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Nms-873 as a dual inhibitor of Complex I and ATP synthase

An In-depth Technical Guide to NMS-873 as a Dual Inhibitor of Complex I and ATP Synthase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound was initially identified and has been widely characterized as a potent, allosteric, and highly selective inhibitor of the AAA ATPase Valosin-Containing Protein (VCP/p97). It binds to an allosteric site in the D2 domain, interrupting the enzyme's catalytic cycle and inducing cancer cell death through mechanisms like the unfolded protein response (UPR) and interference with autophagy. However, subsequent research has revealed a significant off-target effect: this compound also functions as a dual inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) by targeting both Complex I and ATP synthase (Complex V). This dual action complicates the interpretation of cellular toxicity data and underscores the importance of understanding its complete pharmacological profile. This guide provides a comprehensive technical overview of this compound's dual inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: On-Target vs. Off-Target Effects

While this compound is a highly potent inhibitor of VCP/p97 with a nanomolar IC50, its effects on cellular metabolism and viability are not solely attributable to this activity. A serendipitous discovery revealed that this compound treatment rapidly induces aerobic fermentation (a shift to glycolysis even in the presence of oxygen) in cultured cells, a hallmark of mitochondrial dysfunction. Further investigation confirmed that this compound directly inhibits two key components of the electron transport chain:

-

Complex I (NADH:ubiquinone oxidoreductase): this compound is a potent inhibitor of Complex I, the first and largest enzyme in the respiratory chain. This inhibition blocks the oxidation of NADH, impedes the electron flow, and reduces the pumping of protons across the inner mitochondrial membrane.

-

ATP Synthase (Complex V): this compound acts as a weak inhibitor of ATP synthase. This effect is observed at significantly higher concentrations than those required for VCP/p97 inhibition but contributes to the overall disruption of oxidative phosphorylation.

The combined inhibition of these two complexes leads to a significant decrease in mitochondrial ATP production, forcing cells to rely on glycolysis for their energy needs. This metabolic shift is a critical component of the cellular toxicity observed with this compound treatment.

Data Presentation

The inhibitory activities of this compound against its primary on-target enzyme and its off-target mitochondrial complexes are summarized below. For comparison, antiproliferative activities in common cancer cell lines are also included.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Notes | Reference(s) |

| VCP/p97 | Recombinant Enzyme ATPase Assay | 30 nM | Potent, allosteric, and specific inhibition. | [1][2] |

| Complex I | Mitochondrial Respiration Assay (L929 cells) | 1.3 µM | Potent inhibition of Complex I-dependent ATP synthesis. | |

| Glycometabolism | Lactate/Glucose Flux (HCT116 cells) | ~10 nM | Reflects cellular consequence of OXPHOS inhibition. | |

| ATP Synthase | In Vitro Mitochondrial ATPase Assay | Weak Inhibition | Only inhibits at high concentrations, much higher than its IC50 for ATP production. |

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference(s) |

| HCT116 | Colorectal Carcinoma | 380 - 400 nM | 72 hours | [1] |

| HeLa | Cervical Cancer | 700 nM | 72 hours | [1] |

| Various | Hematological & Solid Tumors | 80 nM - 2.0 µM | 72 hours | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following protocols are summaries of the key experiments used to characterize the dual inhibitory effects of this compound.

VCP/p97 ATPase Activity Assay (NADH-Coupled)

This biochemical assay measures the enzymatic activity of purified VCP/p97 by quantifying ADP production.

-

Principle: A two-step enzymatic reaction where the ADP produced by VCP is used to generate pyruvate, which is then measured by the consumption of NADH.

-

Methodology:

-

Reaction Part 1 (ATP Regeneration):

-

Recombinant VCP/p97 is incubated with this compound (or DMSO control) in a reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA).

-

The reaction is initiated by adding ATP along with an ATP-regenerating system (40 U/mL pyruvate kinase and 3 mM phosphoenolpyruvate).

-

During this phase, VCP hydrolyzes ATP to ADP. The pyruvate kinase immediately uses the ADP to convert phosphoenolpyruvate to pyruvate, regenerating ATP. This keeps the ATP concentration constant and produces a stoichiometric amount of pyruvate.

-

-

Reaction Part 2 (NADH Depletion):

-

The VCP reaction is quenched with 30 mM EDTA.

-

Lactic dehydrogenase (40 U/mL) and NADH (250 µM) are added. The lactic dehydrogenase converts the pyruvate to lactate, oxidizing a stoichiometric amount of NADH to NAD⁺.

-

-

Detection: The decrease in NADH absorbance is measured spectrophotometrically at 340 nm. The rate of NADH depletion is directly proportional to the VCP ATPase activity.[2]

-

Mitochondrial Respiration & ATP Production Assay

This assay assesses the impact of this compound on the function of the electron transport chain in isolated mitochondria.

-

Principle: The rate of ATP synthesis by isolated mitochondria is measured in real-time using a luciferase-based system, with specific substrates provided to interrogate different parts of the electron transport chain.

-

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from cultured cells or tissue using standard differential centrifugation protocols.

-

Assay Setup:

-

Isolated mitochondria are suspended in a respiration buffer (e.g., 10 mM Tris-HCl, 10 mM potassium phosphate).

-

To measure Complex I-dependent respiration, substrates like malate or glutamate are added. To bypass Complex I and measure Complex II-dependent respiration, succinate is used.

-

A luciferase/luciferin reagent (e.g., Promega ENLITEN) is added to the suspension.

-

-

Measurement: The reaction is initiated by adding ADP. As mitochondria produce ATP via oxidative phosphorylation, the luciferase enzyme uses it to generate light.

-

Inhibition: this compound is added at various concentrations to determine its inhibitory effect on the rate of luminescence (ATP production). An IC50 value can be calculated from the dose-response curve.

-

Cell Viability / Antiproliferation Assay

This assay determines the concentration at which this compound inhibits cell growth or induces cell death.

-

Principle: Cellular viability is often correlated with the total amount of ATP in a cell population. A decrease in ATP signifies metabolic disruption or cell death.

-

Methodology:

-

Cell Plating: Cancer cells (e.g., HCT116) are seeded in 384-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (typically 8 dilution points, in duplicate) for 72 hours.

-

Lysis and ATP Measurement: A reagent such as CellTiter-Glo is added to the wells. This reagent lyses the cells and contains a thermostable luciferase and luciferin.

-

Detection: The resulting luminescence, which is proportional to the amount of ATP present, is measured using a plate reader.

-

Analysis: The percentage of growth relative to untreated controls is calculated, and IC50 values are determined from the dose-response curve.[1][2]

-

Lactate and Glucose Measurement

This assay quantifies the metabolic shift towards glycolysis caused by mitochondrial inhibition.

-

Principle: Inhibition of OXPHOS forces cells to upregulate glycolysis to meet ATP demands, resulting in increased glucose consumption from the media and increased secretion of lactate as a byproduct.

-

Methodology:

-

Cell Culture and Treatment: Cells are cultured in standard media and treated with various concentrations of this compound for a defined period (e.g., 6 or 24 hours).

-

Media Collection: At the end of the treatment period, the conditioned culture medium is collected.

-

Quantification: The concentrations of glucose and lactate in the collected media are measured using commercially available colorimetric or fluorescent assay kits. A decrease in media glucose and an increase in media lactate indicate a shift to aerobic glycolysis.

-

Mandatory Visualizations

Signaling and Logic Diagrams (Graphviz)

Caption: this compound inhibits Oxidative Phosphorylation at Complex I and Complex V.

Caption: Experimental workflow for evaluating mitochondrial inhibition by this compound.

Caption: Logical relationship of this compound's on-target and off-target effects.

Conclusion

This compound is a valuable chemical probe for studying the function of VCP/p97. However, its utility is framed by the critical understanding of its off-target effects on mitochondrial respiration. The compound's potent inhibition of Complex I and weaker inhibition of ATP synthase contribute significantly to its cytotoxic profile by disrupting cellular energy metabolism. For drug development professionals, this dual mechanism presents both challenges and opportunities, potentially offering a multi-pronged therapeutic attack on cancer cells, which are often metabolically stressed. For researchers, it is imperative to consider these VCP-independent effects when interpreting experimental results. Future studies using this compound should include controls to dissect the contributions of VCP/p97 inhibition versus mitochondrial dysfunction to the observed cellular phenotypes.

References

The Dual Role of Nms-873: From p97 Inhibition to the Induction of Aerobic Fermentation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular agent Nms-873, with a specific focus on its profound effects on cellular metabolism, leading to the induction of aerobic fermentation, a phenomenon often referred to as the Warburg effect. While initially identified as a highly selective allosteric inhibitor of the ATPase valosin-containing protein (VCP/p97), subsequent research has unveiled a significant off-target activity that positions this compound as a potent modulator of cellular energy production.[1][2] This document details the dual inhibitory function of this compound, presents quantitative data from key studies, outlines experimental protocols for investigating its metabolic impact, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: A Tale of Two Targets

This compound was first characterized as a specific, allosteric inhibitor of p97, an AAA ATPase involved in protein homeostasis, with an IC50 of 30 nM.[3] It binds to a unique site at the interface of two domains within the active hexameric structure of p97, stabilizing the ADP-bound state and thereby interrupting its catalytic cycle.[1] This on-target activity disrupts processes like the unfolded protein response and autophagy, leading to anti-proliferative effects in various cancer cell lines.[3][4]

However, a growing body of evidence has revealed a critical, p97-independent mechanism of action. This compound directly inhibits mitochondrial oxidative phosphorylation (OXPHOS).[1][2][5] This off-target effect is not a minor perturbation but a potent dual inhibition of two key components of the electron transport chain (ETC):

-

Complex I (NADH:ubiquinone oxidoreductase)

-

Complex V (ATP synthase)

The inhibition of these complexes cripples the cell's primary machinery for ATP production, forcing a metabolic reprogramming to survive. This shift is characterized by a dramatic increase in glucose uptake and its conversion to lactate, even in the presence of sufficient oxygen—the hallmark of aerobic fermentation.[1][2] Studies have confirmed that this metabolic dysregulation is independent of p97 inhibition.[6][7]

Quantitative Data Summary

The metabolic shift induced by this compound has been quantified across various studies and cell lines. The following tables summarize key findings, providing a clear comparison of its effects.

Table 1: Effect of this compound on Cellular Metabolism in HCT116 Colon Cancer Cells

| Parameter | Treatment | Concentration | Duration | Result | Reference |

| Lactate Concentration | This compound | 4 µM | 6 hours | Significantly higher than DMSO control | [5][6] |

| Glucose Concentration | This compound | 4 µM | 6 hours | Lower than DMSO control | [5][6] |

| Oxygen Consumption Rate (OCR) | This compound | 4 µM | 6 hours | Lower than DMSO control | [5] |